molecular formula C17H19N5O4S B2565740 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide CAS No. 921083-03-6

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2565740
CAS No.: 921083-03-6
M. Wt: 389.43
InChI Key: DZNAMELAESNGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide features a sulfonamide backbone linked to a 3-methyl-4-methoxybenzene ring and a tetrazole moiety substituted with a 4-methoxyphenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12-10-15(8-9-16(12)26-3)27(23,24)18-11-17-19-20-21-22(17)13-4-6-14(25-2)7-5-13/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNAMELAESNGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring: : Start by reacting a 4-methoxybenzylamine with sodium azide under acidic conditions to introduce the tetrazole group.

  • Sulfonamide Formation: : The tetrazole intermediate is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final sulfonamide product.

  • Methoxylation: : The final compound undergoes methylation using methanol and a suitable catalyst like tetra-n-butylammonium fluoride (TBAF).

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions and using automated processes to ensure high yields and purity. The process involves:

  • Continuous flow reactors to enhance mixing and reaction rates.

  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound's purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

  • Substitution: : Electrophilic substitution on the aromatic rings can introduce other functional groups.

  • Oxidation: : Oxidation of the methoxy groups can lead to corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reductive cleavage of the sulfonamide bond can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

  • Substitution: : Lewis acids like aluminum chloride (AlCl3) are common catalysts.

  • Oxidation: : Chromium trioxide (CrO3) in acetic acid medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

The major products formed from these reactions include:

  • Substitution: : Variously substituted tetrazole sulfonamides.

  • Oxidation: : 4-methoxybenzaldehyde and 4-methoxybenzoic acid derivatives.

  • Reduction: : Primary amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole-containing compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis . The sulfonamide component also contributes to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.

Anti-Tuberculosis Activity

The compound has been investigated for its potential as an anti-tuberculosis agent. A review highlighted that various tetrazole derivatives demonstrate inhibitory effects against Mycobacterium tuberculosis by targeting Mur enzymes critical for bacterial cell wall biosynthesis . This suggests that 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide could be further explored as a lead compound in anti-tuberculosis drug development.

Inhibition of Enzymatic Activity

The compound's structural features allow it to act as an inhibitor of specific enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate metabolism in bacteria . This inhibition can disrupt essential metabolic pathways, leading to bacterial cell death.

Case Study 1: Structural Activity Relationship (SAR) Analysis

A study conducted on related compounds revealed that modifications on the methoxy and sulfonamide groups significantly influenced their antimicrobial potency. The presence of electron-withdrawing groups on the aromatic rings enhanced activity against both Gram-positive and Gram-negative bacteria . This finding underscores the importance of structural modifications in optimizing the biological activity of sulfonamide derivatives.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various target proteins. These studies indicated favorable interactions with active sites of key bacterial enzymes, suggesting a mechanism for its antimicrobial action . Such computational approaches are invaluable for guiding further experimental validations.

Potential Therapeutic Uses

Given its promising biological activities, this compound could be developed into therapeutic agents targeting infections caused by resistant bacterial strains. The dual action of inhibiting both cell wall synthesis and metabolic pathways positions it as a potential candidate for combination therapies in infectious diseases.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its sulfonamide and tetrazole groups with biological targets. These interactions often involve:

  • Enzyme Inhibition: : By mimicking substrate molecules, the compound can competitively inhibit enzyme activity.

  • Signal Pathway Modulation: : The compound can interfere with signaling pathways by binding to key proteins involved in signal transduction.

Molecular Targets and Pathways

Its molecular targets often include enzymes like carbonic anhydrase or dihydrofolate reductase. By inhibiting these enzymes, it can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in Sulfonylated Tetrazole Derivatives

Several sulfonylated tetrazoles synthesized via iron-catalyzed multicomponent reactions (–6) share structural motifs with the target compound:

Compound ID Key Substituents Yield (%) Melting Point/Physical State Notable Spectral Data (HRMS, NMR)
3ka () 4-Methoxyphenyl tetrazole, sulfonyl-pentanenitrile 64 Yellow oil HRMS: 412.1445 (M+H+); 1H NMR: δ 5.38 (s, 2H, CH2), 3.77 (s, 3H, OCH3)
3ca () 4-Bromophenyl, sulfonyl-butanenitrile 70 61.8–62.7°C (solid) HRMS: 476.0388 (M+H+); 1H NMR: δ 7.45–7.30 (m, aromatic), 3.85 (s, 3H, OCH3)
3ga () tert-Butyl ester, sulfonyl-propanoate 60 N/A HRMS: 412.1449 (M+H+); 13C NMR: δ 170.2 (C=O), 55.1 (OCH3)
Target Compound 3-Methyl-4-methoxybenzenesulfonamide, 4-methoxyphenyl tetrazole N/A N/A Hypothesized HRMS: ~460–480 (M+H+); expected 1H NMR: δ 3.7–3.9 (s, 6H, two OCH3), 2.4 (s, 3H, CH3)

Key Observations :

  • Synthetic Yields : Analogous compounds exhibit moderate to high yields (59–70%), suggesting robust synthetic protocols for sulfonylated tetrazoles .
  • Physical States : Substituents influence physical states; bulky groups (e.g., tert-butyl in 3ga) favor oily forms, while aromatic bromine (3ca) stabilizes crystalline solids .
  • Spectral Trends : Methoxy groups (δ 3.7–3.9 ppm in 1H NMR) and sulfonyl-linked methylenes (δ ~5.4 ppm) are consistent across analogs .

Functional Group Variations and Bioactivity

Sulfonamide-Tetrazole Hybrids vs. Triazole-Thiones

Compounds in (e.g., 7–9) replace tetrazole with 1,2,4-triazole-thiones but retain sulfonamide groups. These triazoles show tautomerism (thione vs. thiol), confirmed by IR absence of νS-H (~2500 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

B. Angiotensin II Receptor Antagonists ()

Drugs like losartan and valsartan incorporate tetrazoles as carboxylate bioisosteres. For example:

  • Losartan : 2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole .

Impact of Substituents on Physicochemical Properties

  • Methoxy Groups: Enhance solubility via polarity (e.g., 3ka, 3ca) . The target compound’s dual methoxy groups may improve bioavailability compared to non-polar analogs.
  • Methyl vs. Halogen Substituents : 3ca’s bromophenyl group increases molecular weight and lipophilicity, whereas the target’s 3-methyl group offers steric bulk without heavy atoms .
  • Sulfonamide Linkers : Improve thermal stability and crystallinity, as seen in N-(4-Methoxyphenyl)benzenesulfonamide (), which forms hydrogen-bonded dimers .

Biological Activity

4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzenesulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl derivatives with tetrazole intermediates. The synthesis typically employs methods such as one-pot condensation reactions, which have been optimized for yield and efficiency. For instance, a recent study demonstrated effective synthesis under eco-friendly conditions, achieving significant product yields through microwave-assisted reactions .

Antiviral Activity

Research indicates that derivatives of 4-methoxy compounds exhibit antiviral properties. Specifically, related compounds have shown broad-spectrum activity against various viruses, including Hepatitis B (HBV) and HIV. For example, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar tetrazole derivatives indicate significant cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism involves binding to tubulin, disrupting microtubule formation, and arresting the cell cycle in the G2/M phase .

Antimicrobial Activity

The antimicrobial efficacy of 4-methoxy derivatives has also been explored. Compounds with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide moiety may enhance the antimicrobial properties through enzyme inhibition mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Increased A3G Levels : The enhancement of A3G levels contributes to the antiviral effects observed against HBV.

Case Study 1: Antiviral Effects Against HBV

In a study evaluating the anti-HBV activity of related compounds, it was found that certain derivatives significantly reduced HBV DNA levels in treated HepG2.2.15 cells. The IC50 values indicated potent antiviral efficacy comparable to established antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of tetrazole derivatives on A431 and HCT116 cell lines. The MTT assay results revealed a dose-dependent decrease in cell viability, with some compounds exhibiting IC50 values in the low micromolar range .

Data Summary

Biological ActivityAssessed CompoundTargetResult
Antiviral4-Methoxy DerivativeHBVSignificant reduction in viral DNA (IC50 values < 10 µM)
AnticancerTetrazole DerivativeA431Dose-dependent cytotoxicity (IC50 ~ 5 µM)
AntimicrobialSulfonamide DerivativeS. typhiModerate to strong activity (Zone of inhibition > 15 mm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.